

Application Notes and Protocols for Measuring LMD-009-Induced Inositol Phosphate Accumulation

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Compound of Interest

Compound Name: LMD-009

Cat. No.: B8105944

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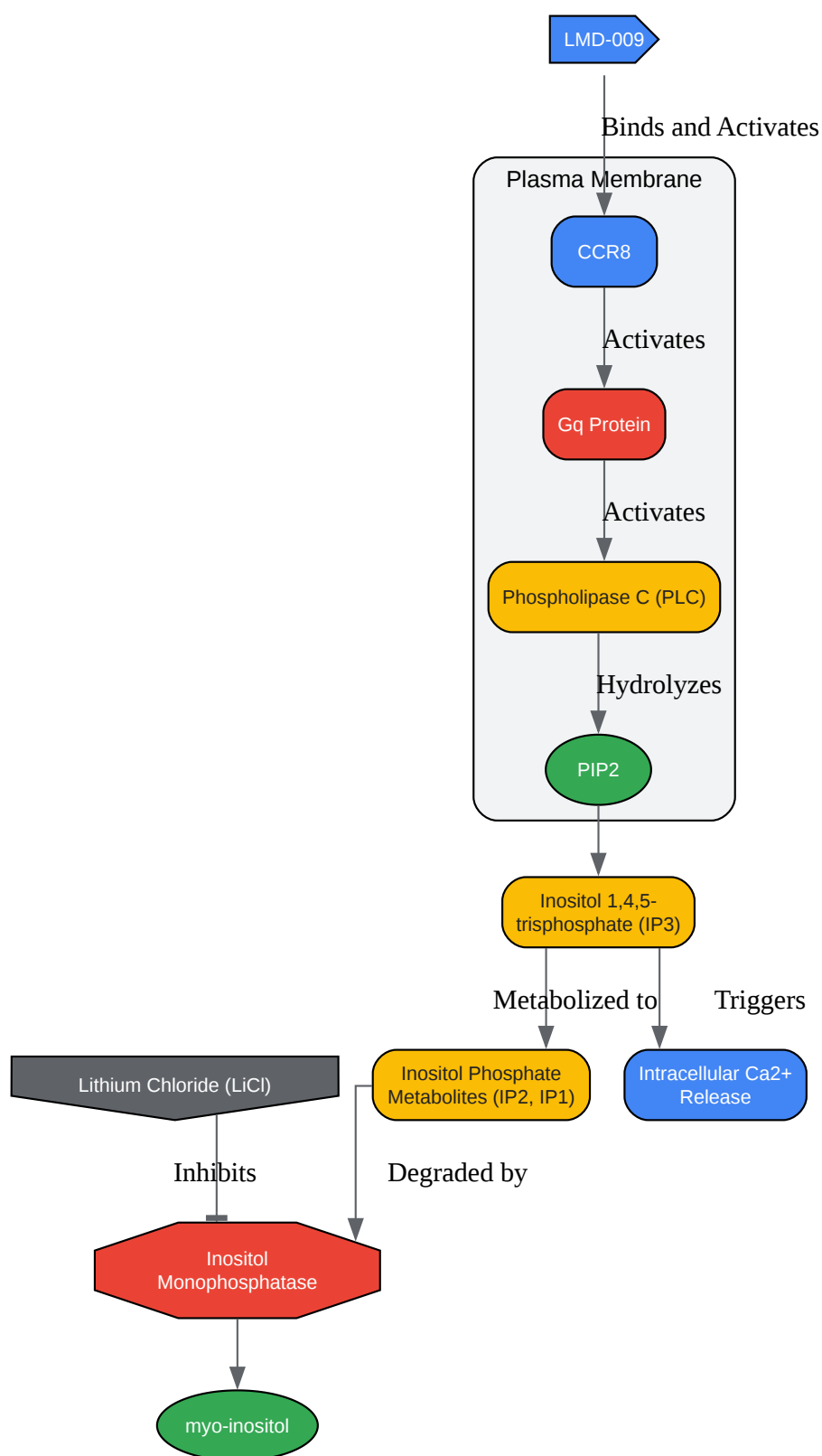
Introduction

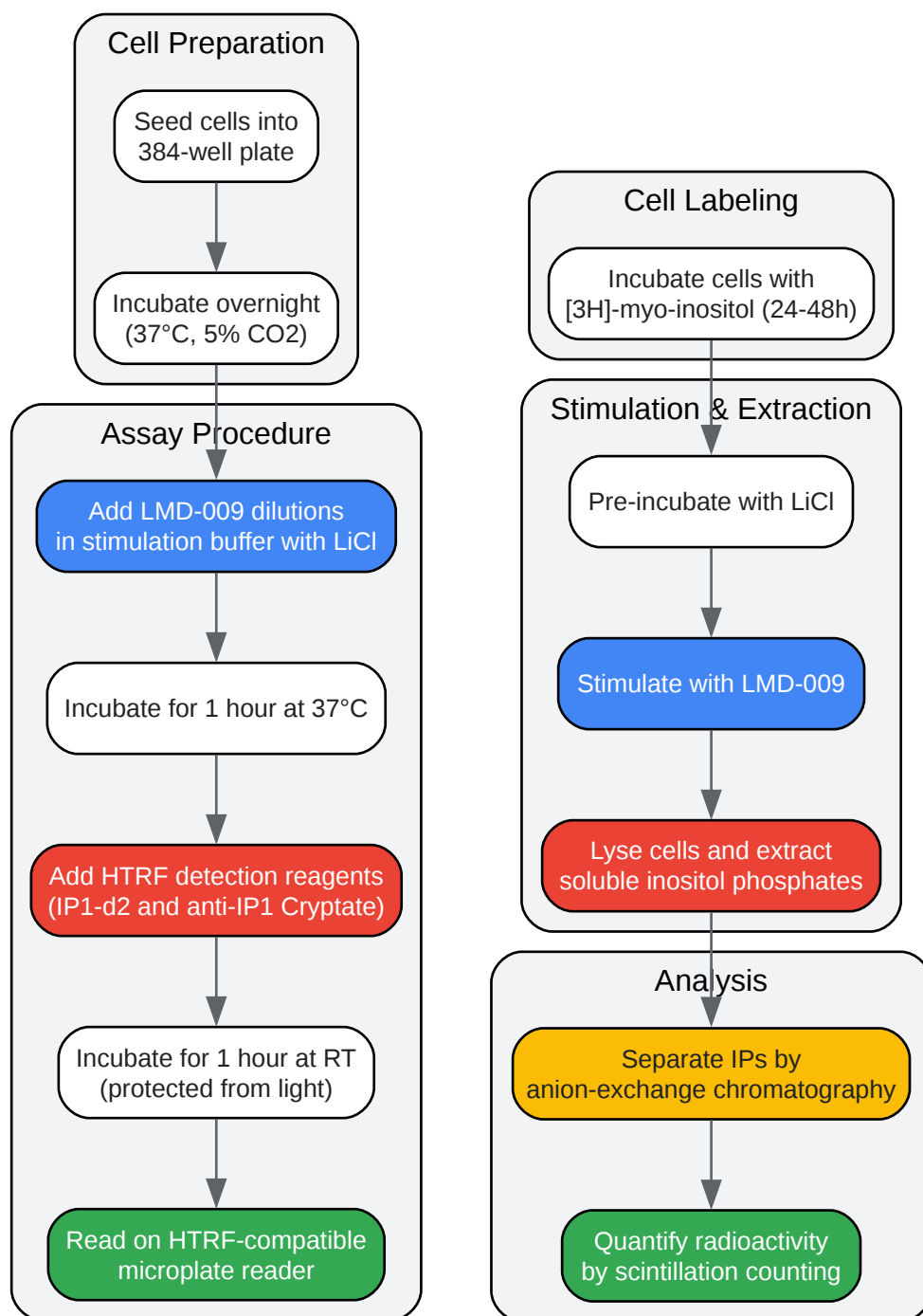
LMD-009 is a potent, selective, nonpeptide agonist for the human CC chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR) implicated in autoimmune disorders and cancer. [1][2][3][4] Activation of CCR8 by agonists like **LMD-009** initiates a signaling cascade through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). [5] IP3 is a transient molecule that is rapidly metabolized into a series of other inositol phosphates, including the more stable downstream metabolite, inositol monophosphate (IP1). The accumulation of inositol phosphates, particularly IP1, serves as a robust and reliable measure of CCR8 activation by **LMD-009**.

These application notes provide detailed protocols for two common methods used to quantify **LMD-009**-induced inositol phosphate accumulation: a modern Homogeneous Time-Resolved Fluorescence (HTRF) assay and a traditional radiometric method.

LMD-009 Signaling Pathway

Activation of the Gq-coupled CCR8 by **LMD-009** triggers a well-defined signaling cascade, leading to the production of inositol phosphates.





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